

PROTAC EGFR degrader 11 datasheet and supplier information

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Compound of Interest

Compound Name: PROTAC EGFR degrader 11

Cat. No.: B12376031

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PROTAC EGFR Degradar 11: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PROTAC EGFR Degradar 11**, also identified as Compound B71. This molecule is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document consolidates available data on its biochemical properties, supplier information, and the general experimental protocols relevant to its evaluation.

Core Data Summary

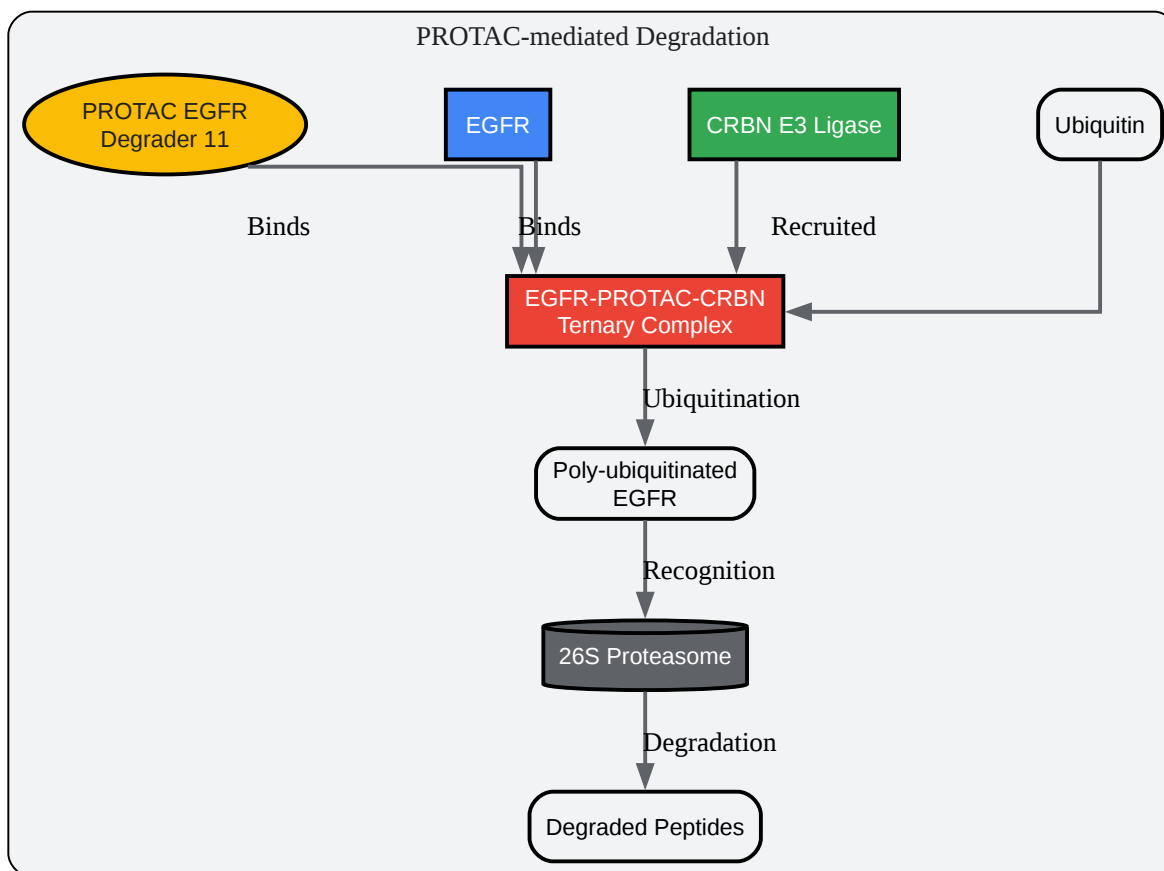
PROTAC EGFR Degradar 11 is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of EGFR.^[1] In addition to EGFR, it has been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).^{[1][2]}

Physicochemical and Biological Properties

| Property | Value | Source |
|---------------------------------------|---------------------------------------------------------------------|-----------------------------------------|
| Synonyms | Compound B71 | [1] [2] |
| Molecular Formula | C ₄₉ H ₆₄ ClFN ₁₀ O ₇ S | Immunomart |
| CAS Number | 3034244-71-5 | Immunomart |
| Degradation Target(s) | EGFR, FAK, RSK1 | [1] [2] |
| E3 Ligase Binder | CRBN | [1] [2] |
| DC ₅₀ (EGFR) | <100 nM | [1] [2] |
| IC ₅₀ (Cell Proliferation) | <100 nM (in BaF3 wild type and EGFR mutants) | [1] [2] |
| K _i (for CRBN-DDB1) | 36 nM | [1] [2] |

Mechanism of Action: EGFR Degradation

PROTAC EGFR Degradar 11 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule forms a ternary complex between the target protein (EGFR) and the E3 ubiquitin ligase (CRBN). This proximity facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the 26S proteasome. This event-driven mechanism differs from traditional inhibitors that only block the protein's function.

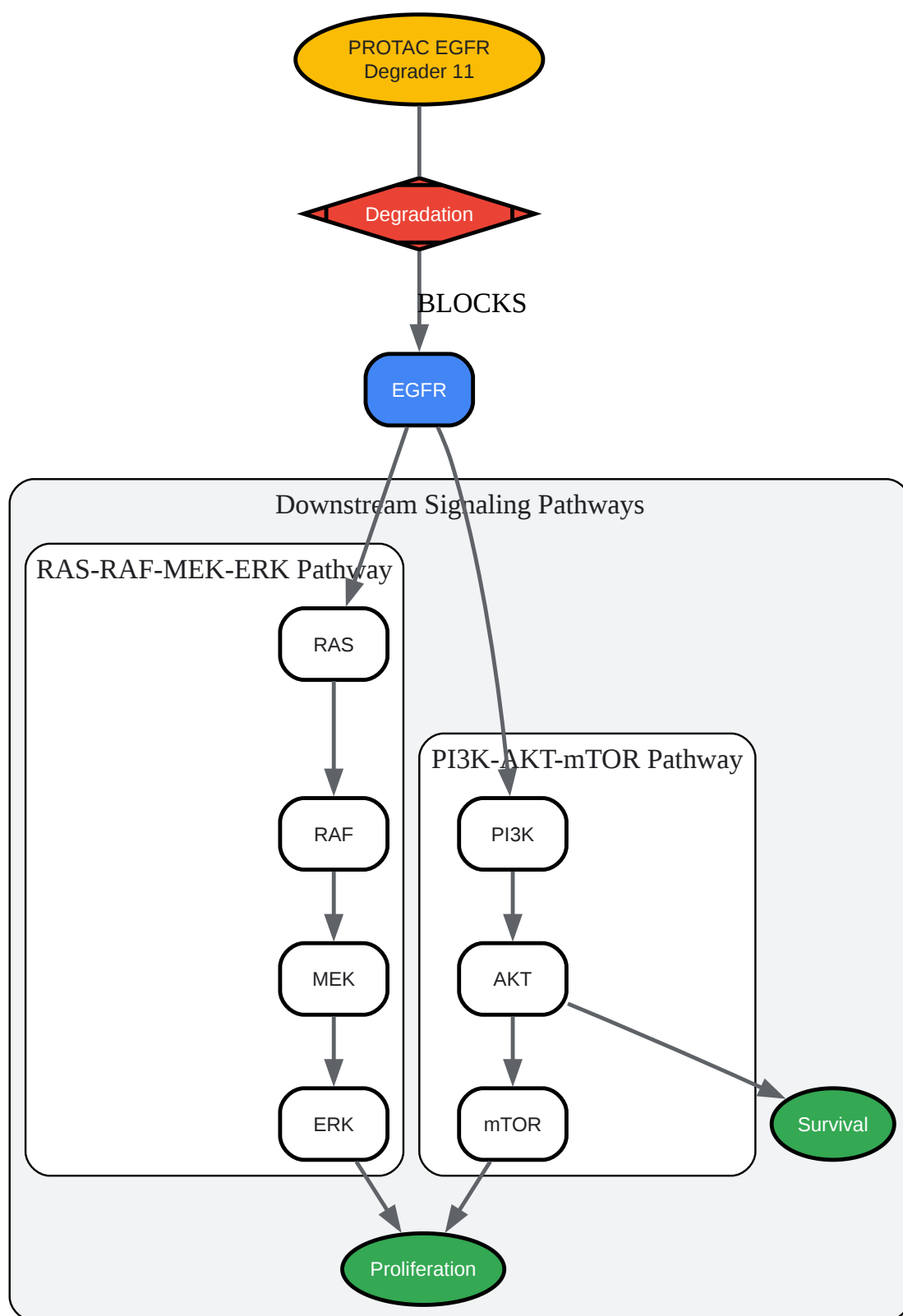


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Caption: Mechanism of PROTAC-induced EGFR degradation.

Downstream Signaling Consequences

By degrading EGFR, this PROTAC effectively abrogates downstream signaling pathways critical for cancer cell proliferation and survival. The EGFR signaling cascade involves multiple key pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.



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Caption: EGFR downstream signaling pathways blocked by PROTAC-mediated degradation.

Experimental Protocols

While specific protocols for **PROTAC EGFR Degradar 11** are not publicly available in primary literature, the following are generalized, standard methodologies for characterizing an EGFR-targeting PROTAC.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation.

- Cell Lines: Cancer cell lines with varying EGFR mutation statuses (e.g., HCC827 for Del19, H1975 for L858R/T790M).
- Method:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with a serial dilution of **PROTAC EGFR Degradar 11** for 72 hours.
 - Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance.
 - Normalize the data to vehicle-treated controls (e.g., DMSO) and calculate the IC₅₀ value using non-linear regression.

Western Blot for Protein Degradation

This experiment directly measures the degradation of target proteins.

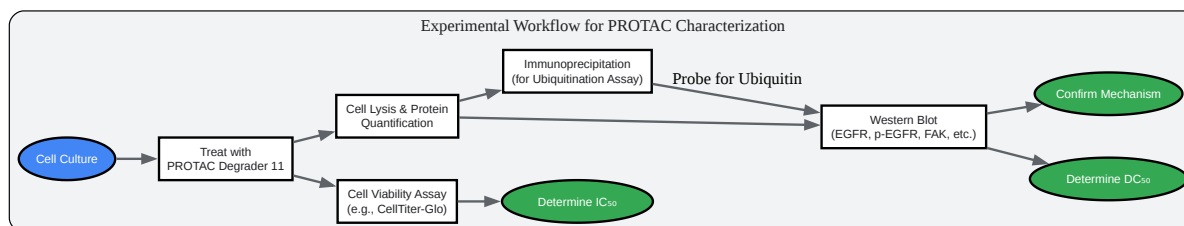
- Method:
 - Plate cells and treat with various concentrations of the PROTAC for a set time (e.g., 24 hours). For time-course experiments, use a fixed concentration and vary the treatment duration.
 - Lyse the cells and quantify total protein concentration using a BCA assay.
 - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies against EGFR, p-EGFR, FAK, RSK1, and a loading control (e.g., GAPDH or β -actin).
- Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
- Quantify band intensity to determine the DC_{50} (concentration at which 50% of the protein is degraded).

Ubiquitination Assay

This assay confirms that degradation is mediated by the ubiquitin-proteasome system.

- Method:
 - Treat cells with **PROTAC EGFR Degradar 11** in the presence or absence of a proteasome inhibitor (e.g., MG132).
 - Lyse the cells and perform an immunoprecipitation (IP) for EGFR.
 - Run the immunoprecipitated samples on a Western blot and probe with an anti-ubiquitin antibody. An accumulation of poly-ubiquitinated EGFR in the presence of MG132 confirms the mechanism.



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Caption: General experimental workflow for characterizing an EGFR PROTAC.

Supplier Information

PROTAC EGFR Degradar 11 (Compound B71) is available from various chemical suppliers for research purposes.

- MedchemExpress
- Immunomart
- Cenmed

Disclaimer: All products are for Research Use Only.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Focal Adhesion Kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
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